molecular formula C25H22ClN5O2S B2554083 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-57-3

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2554083
CAS No.: 893788-57-3
M. Wt: 491.99
InChI Key: DNHFLUQBKPHIJG-UHFFFAOYSA-N
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Description

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazoloquinazoline core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps

    Preparation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoloquinazolines.

Scientific Research Applications

7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylbenzenesulfonyl chloride
  • 3,5-Dimethylbenzenesulfonyl chloride
  • Trichlorobenzene

Uniqueness

Compared to similar compounds, 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique triazoloquinazoline core, which imparts distinct biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-chloro-N-(3,4-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-14-5-8-19(11-16(14)3)27-23-21-13-18(26)7-10-22(21)31-24(28-23)25(29-30-31)34(32,33)20-9-6-15(2)17(4)12-20/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHFLUQBKPHIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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